

# Ethyne-1,2-diamine: A Predictive Technical Guide on Physicochemical Properties

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## Compound of Interest

Compound Name: *Ethyne-1,2-diamine*

Cat. No.: *B3052712*

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## Abstract

**Ethyne-1,2-diamine** is a novel molecule for which extensive experimental data is not yet available. This technical guide provides a comprehensive overview of its predicted physical and chemical properties, derived from computational modeling and analysis of analogous chemical structures. The document outlines theoretical predictions, proposes experimental protocols for validation, and details potential synthetic pathways and reactivity. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential applications of this and similar molecules.

## Predicted Physicochemical Properties

Due to the absence of extensive experimental data for **ethyne-1,2-diamine**, its physicochemical properties have been estimated using computational methods and by extrapolation from structurally related compounds such as ethylenediamine and various substituted alkynes. The following table summarizes these predicted values.

Property	Predicted Value	Method of Prediction
Molecular Formula	C <sub>2</sub> H <sub>4</sub> N <sub>2</sub>	-
Molecular Weight	56.07 g/mol	-
Boiling Point	120-130 °C	Extrapolation from ethylenediamine and consideration of hydrogen bonding.
Melting Point	8-12 °C	Based on trends for small aliphatic diamines.
pKa <sub>1</sub> (first protonation)	~8.5	Based on the pKa of ethylenediamine, adjusted for the electron-withdrawing effect of the alkyne.
pKa <sub>2</sub> (second protonation)	~5.5	Based on the pKa of ethylenediamine, adjusted for the electron-withdrawing effect of the alkyne.
Water Solubility	High	Predicted to be miscible due to the presence of two amine groups capable of hydrogen bonding.
Density	~0.95 g/cm <sup>3</sup>	Estimated based on analogous small organic diamines.
Appearance	Colorless to pale yellow liquid	Predicted based on the appearance of similar small amines.

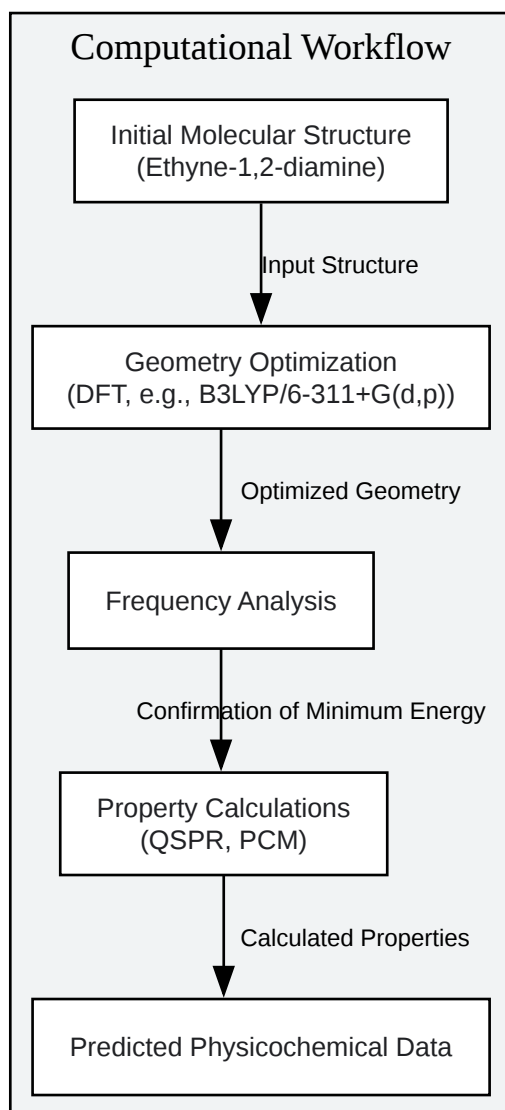
## Computational and Experimental Protocols

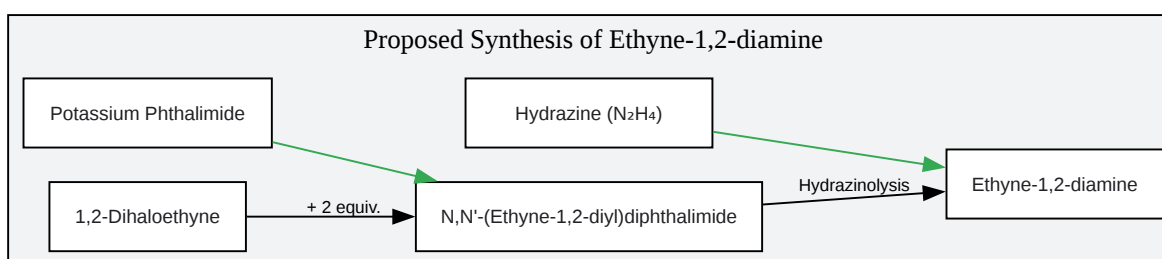
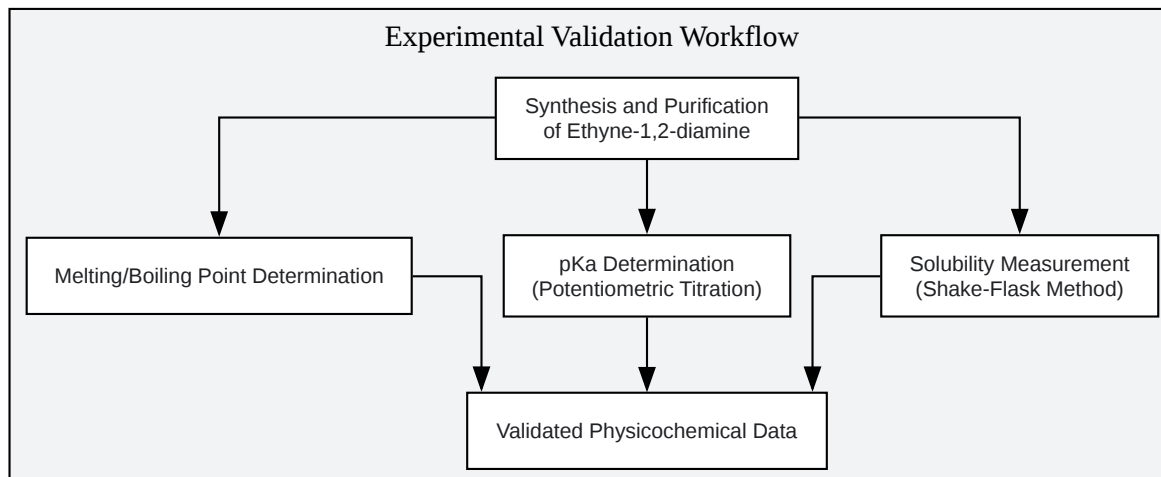
### Computational Prediction of Properties

The predicted properties in this guide are derived from theoretical calculations. A standard workflow for such a computational investigation is outlined below.

#### Methodology:

- **Structure Optimization:** The 3D geometry of the **ethyne-1,2-diamine** molecule is optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). This provides the most stable conformation of the molecule.
- **Frequency Analysis:** A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to derive thermodynamic properties such as enthalpy and entropy.
- **Property Calculation:**
  - **Boiling and Melting Points:** These are estimated using quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors with physical properties.
  - **pKa:** The pKa values are predicted by calculating the Gibbs free energy change for the protonation reactions in a simulated aqueous environment, often using a polarizable continuum model (PCM).
  - **Solubility:** This can be estimated by calculating the solvation free energy of the molecule in water.





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